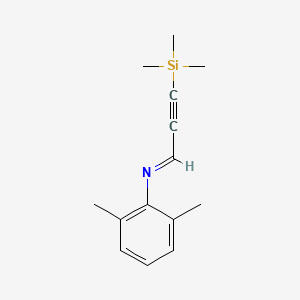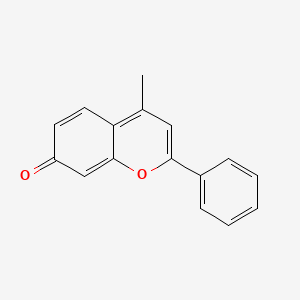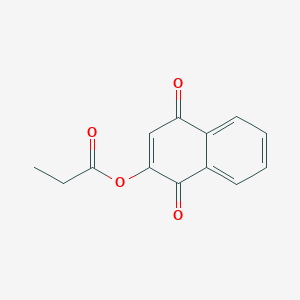
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are secondary metabolites found in various plants and have been used in traditional medicine for treating a range of human diseases. The structural diversity of naphthoquinones offers a broad field for discovering new compounds with significant applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate typically involves the reaction of naphthoquinone derivatives with propionic acid or its derivatives. One common method includes the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the reaction under mild conditions, yielding high product quantities . Another approach involves microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods
Industrial production of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Applications De Recherche Scientifique
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate involves its redox properties. The compound can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and bacteria . The compound targets mitochondrial function, disrupting the electron transport chain and leading to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
- 1,4-Dioxo-1,4-dihydronaphthalen-2-yl acetate
Uniqueness
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is unique due to its specific propionate group, which enhances its solubility and reactivity compared to other naphthoquinone derivatives. This unique structure allows for more efficient interactions with biological targets, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
66558-22-3 |
|---|---|
Formule moléculaire |
C13H10O4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
(1,4-dioxonaphthalen-2-yl) propanoate |
InChI |
InChI=1S/C13H10O4/c1-2-12(15)17-11-7-10(14)8-5-3-4-6-9(8)13(11)16/h3-7H,2H2,1H3 |
Clé InChI |
ODWWVEBNOJXGBU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


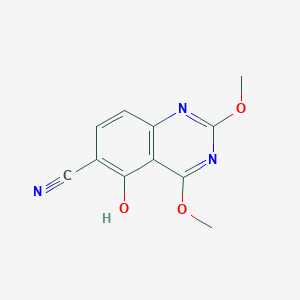




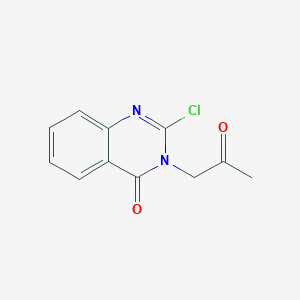
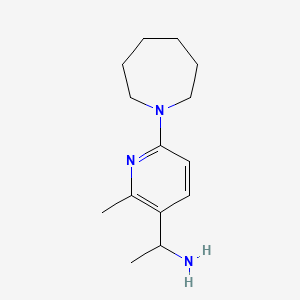
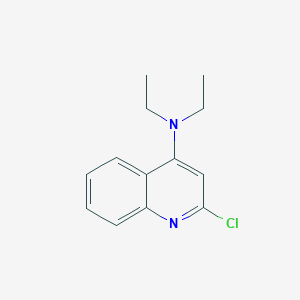
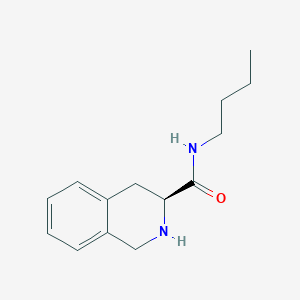

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

